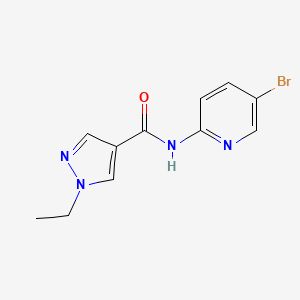
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Descripción general
Descripción
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as JNJ-39393406, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzisoxazole derivatives, which have been shown to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a key role in regulating glutamate neurotransmission. By blocking the activity of mGluR2, N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide can modulate the release of glutamate in the brain, which has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. These include reducing the levels of pro-inflammatory cytokines, increasing the levels of neurotrophic factors, and improving synaptic plasticity. Additionally, N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several advantages for use in laboratory experiments. It has a well-characterized mechanism of action, and its effects on glutamate neurotransmission have been extensively studied. Additionally, N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to be selective for mGluR2, which reduces the risk of off-target effects. However, one limitation of N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in Parkinson's disease, where it may have neuroprotective effects and improve motor function. Another area of interest is its potential use in the treatment of depression, where it may have antidepressant effects by modulating glutamate neurotransmission. Additionally, further studies are needed to determine the safety and efficacy of N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in humans, which could pave the way for clinical trials and eventual FDA approval.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and depression. In preclinical studies, N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to exhibit neuroprotective effects, improve cognitive function, and reduce inflammation in the brain.
Propiedades
IUPAC Name |
N-cyclohexyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-16-13/h10H,1-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZABPVJMGGLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4367849.png)
![N-(5-bromo-2-pyridinyl)-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367867.png)
![N-[1-(1-adamantyl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367868.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4367871.png)
![N-(1-adamantylmethyl)-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367877.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4367879.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4367885.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B4367893.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4367896.png)




![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367924.png)